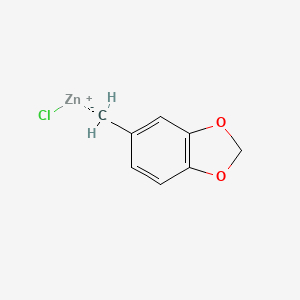

3,4-Methylenedioxybenzylzinc chloride

Description

3,4-Methylenedioxybenzylzinc chloride is an organozinc reagent characterized by a benzyl group substituted with a methylenedioxy moiety (a cyclic ether bridge spanning the 3- and 4-positions of the benzene ring) and a zinc chloride complex. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to its nucleophilic benzyl-zinc bond, which facilitates carbon-carbon bond formation. Its methylenedioxy group enhances electron density in the aromatic ring, influencing reactivity and selectivity in catalytic processes.

Properties

Molecular Formula |

C8H7ClO2Zn |

|---|---|

Molecular Weight |

236.0 g/mol |

IUPAC Name |

chlorozinc(1+);5-methanidyl-1,3-benzodioxole |

InChI |

InChI=1S/C8H7O2.ClH.Zn/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1 |

InChI Key |

JVXQTDKUIXROPX-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC2=C(C=C1)OCO2.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of 1,3-Benzodioxole

The reaction of 1,3-benzodioxole with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., ZnCl$$_2$$) yields piperonyl chloride. This method, adapted from benzyl chloride synthesis, involves:

- Reaction Conditions :

- Workup :

Direct Chlorination of Piperonyl Alcohol

Piperonyl alcohol reacts with thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$) under anhydrous conditions:

- SOCl$$2$$ Method :

- PCl$$_5$$ Method :

Yield : 85–90%, with fewer byproducts compared to chloromethylation.

Preparation of this compound

Organozinc reagents are typically synthesized via direct zinc insertion , halogen-zinc exchange , or transmetalation . For this compound, the following methods are applicable:

Direct Zinc Insertion into Piperonyl Chloride

Activated zinc dust or Rieke zinc (highly reactive Zn$$^0$$) facilitates oxidative insertion into the C–Cl bond:

-

- Reagents : Piperonyl chloride (1 equiv), Rieke zinc (1.2 equiv), LiCl (2 equiv) in THF.

- Conditions : 25–40°C under argon, 12–24 hours.

- Monitoring : Reaction progress tracked via $$^1$$H NMR (disappearance of benzyl chloride δ 4.8 ppm).

Key Parameters :

Yield : 60–75%, with residual ZnCl$$_2$$ removed by filtration.

Halogen-Zinc Exchange Using Zincates

Lithium trialkylzincates (R$$_3$$ZnLi) perform Br/Zn or I/Zn exchanges on aryl halides. For piperonyl chloride:

- Reagents :

- Conditions :

Yield : 50–65%, limited by competing side reactions (e.g., homocoupling).

Transmetalation from Grignard Reagents

Conversion of piperonylmagnesium chloride to the zinc derivative via salt metathesis:

- Procedure :

- Step 1 : Piperonyl chloride + Mg$$^0$$ → piperonylMgCl (Grignard reagent).

- Step 2 : Addition of ZnCl$$_2$$ (1 equiv) in THF at 0°C.

Yield : 70–80%, but requires strict anhydrous conditions to prevent MgOH formation.

Comparative Analysis of Methods

Key Findings :

- Transmetalation offers higher yields and compatibility with sensitive functionalities (e.g., esters, nitriles).

- Direct insertion is preferred for large-scale synthesis due to fewer steps and lower cost.

- Halogen-zinc exchange is limited by the availability of reactive zincates and side reactions.

Applications in Organic Synthesis

The reagent’s utility is demonstrated in:

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxybenzylzinc chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc reagent.

Bases: Bases like potassium carbonate are often used to neutralize the reaction mixture and drive the reaction to completion.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

3,4-Methylenedioxybenzylzinc chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3,4-Methylenedioxybenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and coupling reactions. The methylenedioxy group stabilizes the intermediate, enhancing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Reactivity : The zinc chloride complex in this compound enables nucleophilic reactivity, contrasting with the electrophilic nature of 3,4-Dimethoxybenzyl Chloride and 3,4-Dichlorobenzyl Chloride .

- Electron Effects : The methylenedioxy group donates electron density via resonance, enhancing the stability of intermediates in coupling reactions. In contrast, chloro and methoxy substituents exert inductive effects (electron-withdrawing and donating, respectively) .

Research and Market Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.